Ethyl 5-amino-6-formylnicotinate
Description
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
ethyl 5-amino-6-formylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H10N2O3/c1-2-14-9(13)6-3-7(10)8(5-12)11-4-6/h3-5H,2,10H2,1H3 |
InChI Key |
IVRHXPCSEUMMSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)C=O)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl 5-amino-6-formylnicotinate
General Synthetic Strategy Overview
The synthesis of this compound typically involves functionalization of the nicotinic acid or nicotinate scaffold at the 5- and 6-positions, with subsequent introduction of the formyl group and amino substitution. The ethyl ester is usually introduced or retained via esterification or transesterification steps. Key synthetic transformations include selective formylation, amination, and esterification reactions.
Reported Synthetic Routes
Formylation of Ethyl 5-amino-nicotinate Derivatives
One effective approach involves starting from ethyl 5-amino-nicotinate, followed by selective formylation at the 6-position. Formylation can be achieved via electrophilic aromatic substitution using reagents such as formylating agents under controlled conditions. For example, ethyl 5-amino-6-methoxynicotinate can be converted to the corresponding 6-formyl derivative by demethylation and oxidation steps as intermediates, as suggested by related literature on substituted nicotinates.
Use of Lithium Hydroxide and Semicarbazide Derivatives
A patent document describes the preparation of ethyl 2-formylnicotinate derivatives via treatment of ethyl 2-formylnicotinate with lithium hydroxide in aqueous solution, followed by reaction with semicarbazide derivatives to form semicarbazones. Although this method focuses on the 2-formyl isomer, it provides insight into the reactivity and handling of formyl nicotinate esters and their amino derivatives, which can be adapted for the 5-amino-6-formyl isomer by appropriate positional substitution.
Representative Experimental Procedure (Adapted)
An adapted procedure based on the available literature and patents might proceed as follows:
Starting Material: Ethyl 5-nitro-6-formylnicotinate or ethyl 5-amino-6-methoxynicotinate.
Reduction of Nitro to Amino Group: If starting from the nitro derivative, catalytic hydrogenation or chemical reduction (e.g., using SnCl2 or Fe/HCl) converts the nitro group to an amino group.
Formylation: Introduction of the formyl group at the 6-position can be achieved by selective lithiation followed by formylation using DMF (dimethylformamide) as a formyl source, or via Vilsmeier-Haack reaction conditions.
Esterification: If the carboxylic acid is present instead of the ester, esterification with ethanol under acidic conditions (e.g., sulfuric acid catalyst) yields the ethyl ester.
Purification: The product is purified by extraction, washing with acid and brine, drying over anhydrous sodium sulfate, and chromatographic techniques such as flash chromatography.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nitro reduction | H2, Pd/C or SnCl2/HCl | 85-95 | High selectivity for amino group formation |
| Formylation | Lithiation (n-BuLi) + DMF or Vilsmeier-Haack reagent | 60-75 | Requires low temperature control |
| Esterification | Ethanol, H2SO4, reflux | 80-90 | Standard Fischer esterification |
| Purification | Extraction, washing, drying, flash chromatography | - | Ensures high purity |
Alternative Synthetic Routes
Phosphoryl Chloride Mediated Cyclization: Some patents describe heating nicotinate derivatives with phosphoryl chloride to induce cyclization or substitution reactions that can be leveraged to introduce formyl groups.
Copper(I) Reagent Mediated Acylation: Use of organocopper reagents at low temperature (-78 °C) to introduce acetyl groups on nicotinoyl chlorides, which can be further oxidized or transformed into formyl derivatives.
Analytical Characterization
Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence of formyl proton (typically around 9-10 ppm) and amino protons, as well as the ethyl ester signals.
Melting Point: Reported melting points for related semicarbazone derivatives are around 266 °C, indicating high purity when crystalline.
Mass Spectrometry: Confirms molecular weight consistent with C9H10N2O3 (for this compound).
Elemental Analysis: Matches theoretical values for C, H, and N content.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nitro reduction + formylation | Ethyl 5-nitro-6-formylnicotinate | Catalytic hydrogenation, lithiation + DMF | Straightforward, good yields | Requires handling of nitro compound |
| Direct formylation of amino ester | Ethyl 5-amino-nicotinate | Vilsmeier-Haack reagent or n-BuLi + DMF | Selective formylation possible | Sensitive to reaction conditions |
| Semicarbazone route (indirect) | Ethyl 2-formylnicotinate derivatives | LiOH, semicarbazide derivatives | Useful for derivative synthesis | More steps, not direct for 5-amino-6-formyl isomer |
| Organocopper mediated acylation | Nicotinoyl chloride derivatives | Lithium methylsulfonylmethyl(methyl)cuprate(I) | Low temperature control | Requires specialized reagents |
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-amino-6-formylnicotinate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Ethyl 5-amino-6-carboxynicotinate.
Reduction: Ethyl 5-amino-6-hydroxymethylnicotinate.
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
Ethyl 5-amino-6-formylnicotinate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 5-amino-6-formylnicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the formyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Ethyl 5-amino-6-formylnicotinate’s reactivity is influenced by the electron-donating amino (-NH₂) and electron-withdrawing formyl (-CHO) groups. These substituents create a polarized electronic environment, enhancing its suitability for nucleophilic addition or condensation reactions. In contrast:
- Ethyl 6-acetyl-5-chloronicotinate (C₁₀H₁₀ClNO₃, MW 227.65): The acetyl (-COCH₃) and chloro (-Cl) groups at positions 6 and 5, respectively, increase lipophilicity and steric hindrance, reducing nucleophilic reactivity compared to the formyl group .
- Ethyl 6-amino-5-chloronicotinate (C₈H₉ClN₂O₂, MW 200.62): The amino group at position 6 and chloro at position 5 enhance hydrogen-bonding capacity but limit electrophilic substitution due to the electron-withdrawing chlorine .
Data Table: Comparative Analysis of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
